3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine
Description
3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine is an organic compound that features a complex structure with a chlorophenyl group, a dimethylamine group, and a phenylhexene chain
Properties
Molecular Formula |
C20H24ClN |
|---|---|
Molecular Weight |
313.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine |
InChI |
InChI=1S/C20H24ClN/c1-4-20(22(2)3,18-12-14-19(21)15-13-18)16-8-11-17-9-6-5-7-10-17/h5-15H,4,16H2,1-3H3 |
InChI Key |
HMTRSNDBAJGKGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine typically involves multi-step organic reactions. One common method involves the alkylation of an amine with a suitable halide. For instance, the reaction between 4-chlorobenzyl chloride and N,N-dimethylhex-5-en-3-amine under basic conditions can yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: Known for its selective inhibition of cancer cell proliferation.
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives: Exhibits antiviral activity.
Uniqueness
3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and dimethylamine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
